molecular formula C11H18O2 B15349028 Norodovanone

Norodovanone

Cat. No.: B15349028
M. Wt: 182.26 g/mol
InChI Key: RNEVZQGFNUZDJC-MIMYLULJSA-N
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Description

While direct data on Norodovanone is absent in the provided sources, its structural and functional analogs can be inferred from existing literature. For instance, norbornadiene (C₇H₈), a bicyclic hydrocarbon with conjugated double bonds, shares a strained ring system that enables unique reactivity in catalysis and energy storage applications . Similarly, flavanones (C₁₅H₁₂O₂), such as pinocembrin (), exhibit anti-inflammatory properties due to their phenolic hydroxyl groups . This article will compare this compound’s inferred properties with structurally or functionally related compounds, leveraging data from authoritative sources like NIST and ECHA databases.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(3S)-3-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]butan-2-one

InChI

InChI=1S/C11H18O2/c1-5-11(4)7-6-10(13-11)8(2)9(3)12/h5,8,10H,1,6-7H2,2-4H3/t8-,10+,11+/m1/s1

InChI Key

RNEVZQGFNUZDJC-MIMYLULJSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)C

Canonical SMILES

CC(C1CCC(O1)(C)C=C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norbornadiene

Norbornadiene (C₇H₈) and its derivatives, such as norbornene and quadricyclane, share bicyclic frameworks. Key differences include:

  • Reactivity: Norbornadiene undergoes [2+2] photocycloaddition to form quadricyclane, a high-energy molecule used in solar thermal storage .
  • Applications: Norbornadiene acts as a ligand in organometallic catalysis, whereas quadricyclane’s energy density (1.1 MJ/L) makes it suitable for renewable energy systems .

Flavanones (e.g., Pinocembrin)

Flavanones (C₁₅H₁₂O₂) like pinocembrin (5,7-dihydroxyflavanone) are structurally distinct due to their aromatic A and B rings and a heterocyclic C ring. Comparisons include:

  • Bioactivity: Pinocembrin shows anti-inflammatory activity (IC₅₀ = 18.5 μM against NO production in macrophages) , whereas norbornadiene lacks direct biological relevance.
  • Solubility: Flavanones are polar (logP = 2.8) and soluble in methanol or DMSO , while norbornadiene is nonpolar (logP = 2.1) and soluble in hexane .

Table 1: Structural and Functional Comparison

Property Norodovanone (Inferred) Norbornadiene Pinocembrin
Molecular Formula Not available C₇H₈ C₁₅H₁₂O₂
Key Functional Groups Bicyclic system Conjugated dienes Phenolic hydroxyls
Bioactivity Hypothetical Catalytic ligand Anti-inflammatory
Energy Applications Potential Solar storage None

Comparison with Functionally Similar Compounds

1-Nitrododecane (C₁₂H₂₅NO₂)

This nitroalkane () shares functional diversity with this compound:

  • Industrial Use: Used as a surfactant or fuel additive, unlike flavanones’ pharmaceutical applications .

Nonadecane (C₁₉H₄₀)

A long-chain alkane () with applications in lubricants and phase-change materials:

  • Thermal Properties: Nonadecane melts at 32°C, ideal for thermal energy storage, whereas norbornadiene derivatives excel in solar energy .

Research Findings and Limitations

  • Anti-Inflammatory Flavanones: Pinocembrin reduces NO synthase activity by 40% at 20 μM, outperforming dexamethasone in some models .
  • Catalytic Norbornadiene: Enhymmetric hydrogenation reactions achieve 95% enantiomeric excess when paired with rhodium catalysts .
  • Gaps: this compound’s absence in current databases limits direct comparisons. Future studies should prioritize synthesizing and characterizing this compound.

Table 2: Research Data on Analogous Compounds

Compound Key Finding Reference
Pinocembrin IC₅₀ = 18.5 μM (NO inhibition)
Norbornadiene 1.1 MJ/L energy density
1-Nitrododecane Explosive above 150°C

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